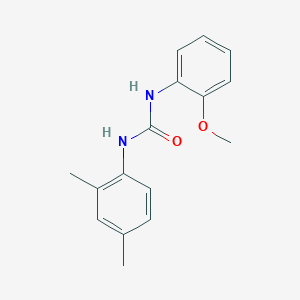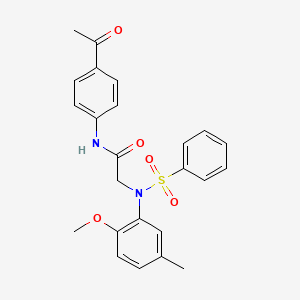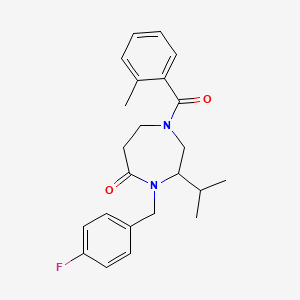
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-dimethylaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2,4-Dimethylaniline+2-Methoxyphenyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea linkage to other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 1-(2,4-Dimethylphenyl)-3-phenylurea
- 1-(2-Methoxyphenyl)-3-phenylurea
- 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea
Comparison: 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, binding properties, and overall stability compared to similar compounds with different substituents.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-13(12(2)10-11)17-16(19)18-14-6-4-5-7-15(14)20-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXSGPYKDKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5411474.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-phenylacetamide](/img/structure/B5411479.png)
![2-[2-(2-chlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5411491.png)
![ethyl 4-{[(benzylamino)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B5411496.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5411502.png)
![2-[2-(2-thienyl)vinyl]-4-quinolinol](/img/structure/B5411507.png)

![METHYL 4-[3-(BENZENESULFONYL)PROPANAMIDO]BENZOATE](/img/structure/B5411519.png)
![7-methyl-2-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5411525.png)
![METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5411527.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B5411537.png)
![2-amino-4-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-6-(3-methylphenyl)nicotinonitrile](/img/structure/B5411545.png)
![1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B5411563.png)
